molecular formula C16H19NO6 B14778934 (2R,4R)-1-benzyloxycarbonyl-4-(2-carboxyethyl)pyrrolidine-2-carboxylic acid

(2R,4R)-1-benzyloxycarbonyl-4-(2-carboxyethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B14778934
M. Wt: 321.32 g/mol
InChI Key: UGXREFUOHAPUPJ-UHFFFAOYSA-N
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Description

(2R,4R)-1-benzyloxycarbonyl-4-(2-carboxyethyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxycarbonyl group and a carboxyethyl group. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-benzyloxycarbonyl-4-(2-carboxyethyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of bases such as potassium carbonate and solvents like dimethylacetamide (DMAc) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-benzyloxycarbonyl-4-(2-carboxyethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxyl groups to alcohols or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2R,4R)-1-benzyloxycarbonyl-4-(2-carboxyethyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R)-1-benzyloxycarbonyl-4-(2-carboxyethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The carboxyethyl group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-1-benzyloxycarbonyl-4-(2-carboxyethyl)pyrrolidine-2-carboxylic acid methyl ester: A methyl ester derivative with similar structural features.

    (2R,4R)-1-benzyloxycarbonyl-4-(2-carboxyethyl)pyrrolidine-2-carboxamide: An amide derivative with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral auxiliary and participate in selective reactions makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

4-(2-carboxyethyl)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H19NO6/c18-14(19)7-6-12-8-13(15(20)21)17(9-12)16(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)(H,20,21)

InChI Key

UGXREFUOHAPUPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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